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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
purification of native human dipeptidyl peptidase 3 (DPP3) from human blood cells. Two
primary methodologies are presented: a traditional multi-step chromatographic approach and a
modern, highly efficient immuno-affinity-based method. These protocols are intended to guide
researchers in obtaining highly pure and active native DPP3 for downstream applications,
including structural studies, enzymatic assays, and in vivo functional analyses.

Introduction

Dipeptidyl peptidase 3 (DPP3) is a ubiquitously expressed zinc-dependent exopeptidase that
plays a crucial role in intracellular peptide catabolism. It has been implicated in various
physiological processes, including blood pressure regulation through the degradation of
angiotensin peptides and the cellular response to oxidative stress via the Keap1-Nrf2 pathway.
Increased circulating DPP3 levels have been associated with poor outcomes in critically ill
patients, making it a protein of significant interest for both basic research and as a potential
therapeutic target. The purification of native DPP3 from a natural source like human blood cells
is essential for studying its biological functions and properties in its physiologically relevant
state.
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The following tables summarize the quantitative data from the two primary purification methods

described in this document, allowing for a clear comparison of their efficiency.

Table 1: Purification of Native Human DPP3 by Modern Immuno-affinity Chromatography

Total
Protein

(mg)

Purificati
on Step

Total
DPP3

(mg)

Yield (%)

Purity (%)

Specific
Activity
(U/mg)

Purificati
on Fold

Blood Cell
Lysate

204,160

9.7

100

0.005

0.001

Pre-
clearance

204,160
(Sepharos

e 4B)

9.7

100

0.005

0.001

Immuno-
affinity 71
Purification

7.8

81

11

0.2

2,407

lon-
Exchange

6.6
Chromatog

raphy

6.6

68

21.7

22,000

Data adapted from a 2019 study on a highly efficient purification procedure.[1]

Table 2: Purification of Native Human DPP3 by Traditional Multi-Step Chromatography
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o Total Specific o

Purification . Total o ) Purification
Protein . Activity Yield (%)

Step Activity (U) Fold
(mg) (Uimg)

Erythrocyte
150,000 750 0.0005 100 1

Cytosol

DEAE-
3,000 600 0.2 80 400

Cellulose

Hydroxylapati

yaroyap 150 450 3 60 6,000

te

Sephacryl S-

200 12.5 262.5 21 35 42,000

Data is representative of the method described by Abramic et al. (1988).[2]

Experimental Protocols

Method 1: Modern Immuno-affinity-Based Purification of
Native Human DPP3

This method utilizes a three-step procedure involving pre-clearance, immuno-affinity
chromatography (IAP), and ion-exchange chromatography (IEX) to achieve high purity and
yield.[1]

1. Preparation of Human Blood Cell Lysate (BCL)

o Starting Material: Human erythrocyte concentrate.

 Lysis Buffer: Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4).
e Procedure:

o Wash packed red blood cells with 0.9% NaCl solution to remove plasma proteins.
Centrifuge at 2,500 x g for 10 minutes and discard the supernatant. Repeat this step three
times.
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[e]

Lyse the washed erythrocytes by adding 2 volumes of cold hypotonic lysis buffer.

o

Stir the suspension gently for 1 hour at 4°C to ensure complete lysis.

[¢]

Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and
membranes.

[¢]

Carefully collect the supernatant, which is the crude blood cell lysate.
. Pre-clearance with Sepharose 4B
Purpose: To remove non-specifically binding proteins and lipids.
Procedure:
o Add Sepharose 4B resin (pre-equilibrated in PBS, pH 7.4) to the BCL at a 1:10 (v/v) ratio.
o Incubate for 1 hour at 4°C with gentle agitation.
o Separate the lysate from the resin by centrifugation at 1,000 x g for 5 minutes.
o Collect the supernatant (cleared BCL).
. Immuno-affinity Purification (IAP)
Materials:
o Anti-DPP3 monoclonal antibody coupled to NHS-activated Sepharose beads.
o Wash-Binding Buffer: PBS, 0.1% Triton X-100, pH 7.4.
o Elution Buffer: 100 mM Glycine-HCI, 0.1% Triton X-100, pH 3.5.
o Neutralization Buffer: 1 M Tris-HCI, pH 8.5.
Procedure:

o Add the anti-DPP3 antibody-coupled resin to the cleared BCL.
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[e]

Incubate for 2 hours at 4°C with continuous stirring.

o

Load the mixture into a chromatography column.

[¢]

Wash the column with 10 column volumes (CV) of Wash-Binding Buffer.

[¢]

Elute the bound DPP3 by adding Elution Buffer. Collect the eluate in tubes containing
Neutralization Buffer to immediately raise the pH to approximately 8.0.

4. lon-Exchange Chromatography (IEX) for Hemoglobin Removal
e Purpose: To remove co-purified hemoglobin.
e Materials:
o Anion exchange resin (e.g., Q Sepharose).
o |EX Buffer A: 20 mM Tris-HCI, pH 8.0.
o IEX Buffer B: 20 mM Tris-HCI, 1 M NacCl, pH 8.0.
e Procedure:
o Equilibrate the anion exchange column with IEX Buffer A.
o Load the neutralized eluate from the IAP step onto the column.
o Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.
o Elute DPP3 using a linear gradient of 0-100% IEX Buffer B over 10 CV.
o Collect fractions and analyze for DPP3 activity and purity (e.g., by SDS-PAGE).

o Pool the pure, active fractions.

Method 2: Traditional Multi-Step Chromatographic
Purification of Native Human DPP3
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This classic method relies on a series of conventional chromatography steps to purify DPP3
from erythrocyte cytosol.[2][3]

1. Preparation of Erythrocyte Cytosol
o Follow the same procedure as described in Method 1, Step 1.
2. DEAE-Cellulose Chromatography
o Materials:
o DEAE-Cellulose resin.
o Equilibration Buffer: 10 mM Tris-HCI, pH 7.5.
o Elution Buffer: 10 mM Tris-HCI with a linear gradient of 0-0.5 M NaCl, pH 7.5.

e Procedure:

[e]

Equilibrate the DEAE-Cellulose column with Equilibration Buffer.

o

Load the erythrocyte cytosol onto the column.

[¢]

Wash the column with Equilibration Buffer.

o

Elute bound proteins with a linear NaCl gradient.

[e]

Collect fractions and assay for DPP3 activity. Pool the active fractions.
3. Hydroxylapatite Chromatography
o Materials:

o Hydroxylapatite resin.

o Equilibration Buffer: 10 mM potassium phosphate, pH 7.0.

o Elution Buffer: Linear gradient of 10-400 mM potassium phosphate, pH 7.0.
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e Procedure:

o

Equilibrate the hydroxylapatite column with Equilibration Buffer.

[¢]

Load the pooled active fractions from the DEAE-cellulose step.

[e]

Wash the column with Equilibration Buffer.

[e]

Elute bound proteins with a linear potassium phosphate gradient.

(¢]

Collect fractions and assay for DPP3 activity. Pool the active fractions.
4. Sephacryl S-200 Size Exclusion Chromatography
e Purpose: To separate proteins based on size and for final polishing.
o Materials:
o Sephacryl S-200 resin.
o Running Buffer: 50 mM Tris-HCI, 150 mM NacCl, pH 7.5.

e Procedure:

[e]

Equilibrate the Sephacryl S-200 column with Running Buffer.

o

Concentrate the pooled active fractions from the hydroxylapatite step.

[¢]

Load the concentrated sample onto the column.

[¢]

Elute with Running Buffer at a constant flow rate.

[e]

Collect fractions and analyze for DPP3 activity and purity. Pool the fractions containing
pure DPP3.

Visualizations

The following diagrams illustrate the experimental workflows and relevant signaling pathways
involving DPP3.
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Caption: Workflow for the modern immuno-affinity-based purification of DPP3.
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Caption: Workflow for the traditional multi-step chromatographic purification of DPP3.
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Caption: DPP3's role in the Renin-Angiotensin System.
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Caption: DPP3's involvement in the Keap1-Nrf2 oxidative stress response pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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